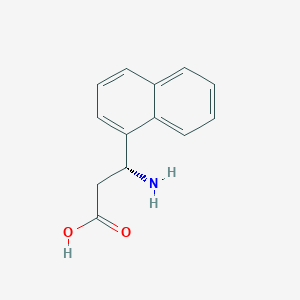

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid

Vue d'ensemble

Description

®-3-Amino-3-(naphthalen-1-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to the alpha carbon of the amino acid structure, making it a unique derivative of phenylalanine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available naphthalene derivative.

Formation of Intermediate: The naphthalene derivative undergoes a Friedel-Crafts acylation to introduce a propanoic acid moiety.

Amination: The intermediate is then subjected to reductive amination to introduce the amino group at the alpha position.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods: Industrial production of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid may involve

Activité Biologique

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid, also known as (R)-naphtylalanine, is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neurobiology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₃NO₂

- SMILES : C1=CC=C2C(=C1)C=CC=C2C@@HN

- InChIKey : BIOQBKBTOAMMDG-GFCCVEGCSA-N

The compound features a naphthalene ring structure that enhances its interaction capabilities with biological targets, particularly through π-π stacking and hydrogen bonding.

Neurotransmitter Modulation

This compound has been studied for its role in neurotransmitter modulation. It acts as an agonist for certain neurotransmitter receptors, influencing synaptic transmission and plasticity. This activity is significant in the context of neurological disorders such as depression and anxiety, where neurotransmitter balance is disrupted.

Enzyme Interaction

The compound is also noted for its interactions with various enzymes. Its naphthalene moiety allows for specific binding interactions that can modulate enzyme activity. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .

The mechanism of action involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with receptor sites.

- π-π Stacking : The aromatic naphthalene ring facilitates stacking interactions with aromatic amino acids in protein structures, enhancing binding affinity.

These interactions can lead to modulation of receptor activity and subsequent biological responses.

Synthesis

The synthesis of this compound typically involves:

- Starting Material : A suitable naphthalene derivative.

- Formation of the Amino Acid Backbone : Introduction of the amino group through selective reactions.

- Chiral Resolution : Separation of the racemic mixture to obtain the (R)-enantiomer using chiral chromatography.

- Hydrochloride Salt Formation : Converting the free amino acid into its hydrochloride salt for stability and solubility .

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a valuable candidate for drug development aimed at treating conditions like schizophrenia and mood disorders .

Antimicrobial Activity

Recent studies have explored its potential antimicrobial properties. While direct evidence for this compound's antimicrobial activity is limited, related compounds have demonstrated effectiveness against various pathogens, suggesting a potential avenue for further investigation .

Case Studies and Research Findings

Applications De Recherche Scientifique

Neuroscience

Role in Neurotransmitter Systems

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is utilized in neuroscience research for studying neurotransmitter systems. It serves as a valuable tool for understanding synaptic transmission and receptor interactions, particularly involving glutamate receptors. Its ability to influence neurotransmitter activity makes it a candidate for exploring treatments for neurological disorders such as Alzheimer's and Parkinson's disease .

Pharmaceutical Development

Building Block for Therapeutics

In pharmaceutical development, this compound is explored as a building block for synthesizing novel therapeutics. Its structural characteristics allow it to be integrated into drug formulations targeting the central nervous system. Research indicates that derivatives of this compound may enhance the efficacy of drugs aimed at treating various conditions, including pain management and mood disorders .

Biochemical Research

Investigating Protein Interactions

this compound is employed in biochemical research to investigate protein interactions and enzyme activities. Its role in developing new biochemical assays is crucial for understanding metabolic pathways and cellular functions. Studies have shown its effectiveness in probing amino acid metabolism, which is vital for various physiological processes .

Material Science

Applications in Polymer Development

The unique properties of this compound allow it to be used in material science for creating specialized polymers. These materials can enhance product performance in various industrial applications, including coatings and adhesives. The compound's ability to form strong intermolecular interactions contributes to the stability and durability of these materials .

Analytical Chemistry

Development of Analytical Methods

In analytical chemistry, this compound is utilized in developing methods for detecting and quantifying amino acids. This application is particularly important in food safety and quality control, where precise measurement of amino acid concentrations is necessary .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on synaptic transmission in rat brain slices. The results indicated that the compound modulates glutamate receptor activity, leading to enhanced synaptic plasticity, which is crucial for learning and memory processes.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties of this compound revealed significant inhibitory effects against various bacterial strains. For instance, it showed an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Bacillus subtilis, indicating its potential as an antimicrobial agent .

| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Bacillus subtilis | 12 | 30 |

| Escherichia coli | 10 | 40 |

Propriétés

IUPAC Name |

(3R)-3-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOQBKBTOAMMDG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426123 | |

| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775280-91-6 | |

| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.